molecular formula C7H9NOS B8432278 2-(Thiophen-2-yl)propanamide

2-(Thiophen-2-yl)propanamide

Cat. No. B8432278
M. Wt: 155.22 g/mol
InChI Key: YJCYGROLJSQRTM-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

Methanolic ammonia (10 ml) was added to methyl 2-(thiophen-2-yl)propanoate (200 mg, 1.17 mmol) in sealed tube, the reaction mixture was heated to 70° C. for 18 h. The volatiles were evaporated and the residue was washed with n-pentane to afford 130 mg (71.3%) of 2-(thiophen-2-yl)propanamide as brown color solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([CH3:11])[C:7](OC)=[O:8].[NH3:12]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([CH3:11])[C:7]([NH2:12])=[O:8]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
S1C(=CC=C1)C(C(=O)OC)C
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
WASH
Type
WASH
Details
the residue was washed with n-pentane

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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